alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-omega-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-poly(oxy-1,2-ethanediyl)

Catalog No.
S8514637
CAS No.
946617-97-6
M.F
C36H66O4S6
M. Wt
755.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methy...

CAS Number

946617-97-6

Product Name

alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-omega-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-poly(oxy-1,2-ethanediyl)

IUPAC Name

2-(2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoyl)oxyethyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate

Molecular Formula

C36H66O4S6

Molecular Weight

755.3 g/mol

InChI

InChI=1S/C36H66O4S6/c1-7-9-11-13-15-17-19-21-23-25-29-43-33(41)45-35(3,4)31(37)39-27-28-40-32(38)36(5,6)46-34(42)44-30-26-24-22-20-18-16-14-12-10-8-2/h7-30H2,1-6H3

InChI Key

CRKQXEWTQHHKMF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCOC(=O)C(C)(C)SC(=S)SCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCOC(=O)C(C)(C)SC(=S)SCCCCCCCCCCCC

The compound alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-omega-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-poly(oxy-1,2-ethanediyl) is a complex organic molecule characterized by its unique structure, which includes dodecylthio groups and poly(oxy-1,2-ethanediyl) chains. This compound is likely to exhibit surfactant properties due to the presence of hydrophilic (polyethylene glycol) and hydrophobic (dodecyl) components, making it suitable for various applications in industrial and consumer products.

Involving this compound primarily include:

  • Condensation Reactions: The thioether groups can participate in condensation reactions, leading to the formation of additional thioether linkages or polymerization with other monomers.
  • Hydrolysis: The ester bonds in the poly(oxy-1,2-ethanediyl) segments may undergo hydrolysis under acidic or basic conditions, releasing alcohols and acids.
  • Oxidation Reactions: The thioether groups can be oxidized to sulfoxides or sulfones, altering the compound's properties and reactivity.

While specific biological activity data for this compound is limited, surfactants similar to those containing dodecylthio groups are known to exhibit antimicrobial properties. These compounds can disrupt microbial cell membranes, potentially leading to bactericidal or fungicidal effects. Additionally, surfactants can enhance the bioavailability of active ingredients in pharmaceutical formulations.

The synthesis of alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-omega-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-poly(oxy-1,2-ethanediyl) typically involves:

  • Thioether Formation: Reaction of dodecanethiol with a suitable thioxomethylating agent to introduce thioether functionalities.
  • Polymerization: The poly(oxy-1,2-ethanediyl) segment is synthesized through the polymerization of ethylene oxide or propylene oxide.
  • Linkage Formation: Combining the thioether derivatives with the poly(oxy-1,2-ethanediyl) through esterification or other coupling reactions.

This compound has potential applications in various fields:

  • Surfactants: Used in detergents and cleaning products due to its emulsifying and wetting properties.
  • Emulsifiers: Effective in stabilizing emulsions in cosmetic formulations.
  • Pharmaceuticals: May serve as a solubilizing agent for poorly soluble drugs.
  • Agriculture: Potential use as an adjuvant in pesticide formulations to enhance efficacy.

Interaction studies involving this compound would focus on its compatibility with other surfactants and active ingredients. Key areas include:

  • Synergistic Effects: Investigating how this compound interacts with other surfactants to enhance cleaning efficiency or emulsification.
  • Stability Assessments: Evaluating how environmental factors (pH, temperature) affect its performance in formulations.
  • Toxicological Studies: Understanding its safety profile through assessments of skin irritation and systemic toxicity.

Similar compounds include various polyether surfactants and thioether-modified surfactants. Here are some examples:

Compound NameStructure CharacteristicsUnique Features
Poly(oxyethylene) lauryl etherNonionic surfactant; long hydrophobic chainWidely used in personal care products
Poly(oxyethylene) nonylphenol etherContains nonylphenol; effective emulsifierKnown for endocrine-disrupting potential
Poly(oxyethylene) dodecyl etherSimilar hydrophobic tail; shorter hydrophilic chainEnhanced solubility in organic solvents

This compound's uniqueness lies in its dual thioether functionality combined with a poly(oxyethylene) backbone, which may offer enhanced performance in specific applications compared to traditional nonionic surfactants.

XLogP3

16.4

Hydrogen Bond Acceptor Count

10

Exact Mass

754.32853762 g/mol

Monoisotopic Mass

754.32853762 g/mol

Heavy Atom Count

46

Related CAS

946617-97-6

Dates

Modify: 2023-11-23

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